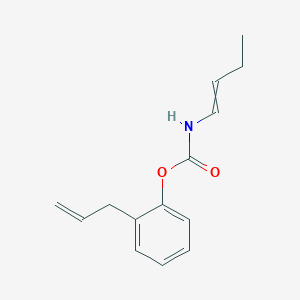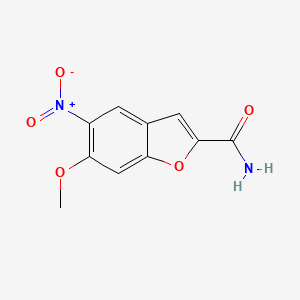
6-Methoxy-5-nitro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-nitro-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of 6-Methoxy-5-nitro-1-benzofuran-2-carboxamide typically involves the construction of the benzofuran ring followed by the introduction of the methoxy, nitro, and carboxamide groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuran core. The nitro group can be introduced via nitration reactions, while the methoxy group can be added through methylation reactions. The carboxamide group is usually introduced through amidation reactions .
Chemical Reactions Analysis
6-Methoxy-5-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Amidation: The carboxamide group can be modified through reactions with amines or other nucleophiles
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6-Methoxy-5-nitro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage microbial cells. The compound may also inhibit certain enzymes or receptors involved in disease processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
6-Methoxy-5-nitro-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Used for its anti-inflammatory and anticancer properties.
Amiodarone: A well-known antiarrhythmic agent.
Each of these compounds has unique structural features and biological activities, making them valuable in different therapeutic and industrial applications.
Properties
CAS No. |
88220-52-4 |
|---|---|
Molecular Formula |
C10H8N2O5 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
6-methoxy-5-nitro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C10H8N2O5/c1-16-8-4-7-5(2-6(8)12(14)15)3-9(17-7)10(11)13/h2-4H,1H3,(H2,11,13) |
InChI Key |
FGEMOCWWOYZZEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(OC2=C1)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
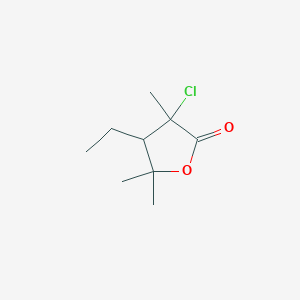
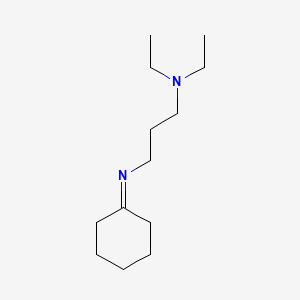
![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
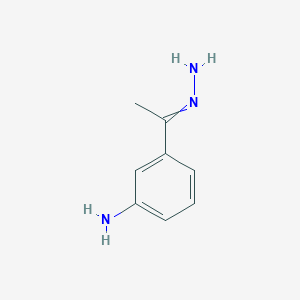
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
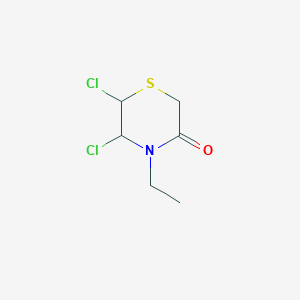
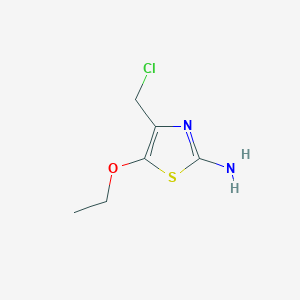
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
